Methyl heptanoate

Descripción general

Descripción

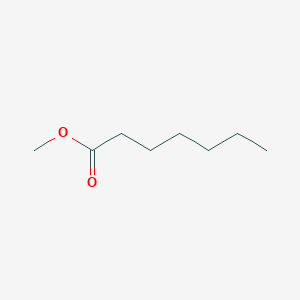

El éster metílico del ácido heptanoico, también conocido como heptanoato de metilo, es un compuesto orgánico con la fórmula molecular C8H16O2. Es un éster de ácido graso derivado del ácido heptanoico y el metanol. Este compuesto se utiliza comúnmente en la industria de la fragancia y el sabor debido a su agradable aroma y también se utiliza en diversas aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster metílico del ácido heptanoico se sintetiza típicamente mediante la esterificación del ácido heptanoico con metanol. La reacción está catalizada por ácido clorhídrico o ácido sulfúrico. La reacción general es la siguiente:

Ácido heptanoico+Metanol→Éster metílico del ácido heptanoico+Agua

La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos .

Métodos de producción industrial: En entornos industriales, el éster metílico del ácido heptanoico se produce tratando el ácido heptanoico con metanol en presencia de un catalizador ácido fuerte. La mezcla de reacción se destila luego para separar el éster del ácido y el metanol no reaccionados. El éster se purifica aún más mediante destilación fraccionada .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico del ácido heptanoico sufre varias reacciones químicas, que incluyen:

Hidrólisis: El éster se puede hidrolizar de nuevo a ácido heptanoico y metanol en presencia de un ácido o una base fuerte.

Reducción: El éster se puede reducir al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.

Transesterificación: El éster puede sufrir transesterificación con otros alcoholes para formar diferentes ésteres.

Reactivos y condiciones comunes:

Hidrólisis: Ácidos fuertes (por ejemplo, ácido clorhídrico) o bases (por ejemplo, hidróxido de sodio) en condiciones de reflujo.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Transesterificación: Catalizadores como metóxido de sodio o hidróxido de potasio.

Principales productos formados:

Hidrólisis: Ácido heptanoico y metanol.

Reducción: Heptanol.

Transesterificación: Varios ésteres dependiendo del alcohol utilizado

Aplicaciones Científicas De Investigación

Applications in Food Chemistry

Methyl heptanoate is recognized for its fruity aroma, making it valuable in the flavoring and fragrance industries. It is found in various fruits and contributes to the sensory profiles of food products. Its applications include:

- Flavoring Agent : Used in the formulation of food products to enhance flavor.

- Fragrance Component : Incorporated into perfumes and scented products due to its pleasant odor.

Case Study: Flavor Profile Enhancement

A study demonstrated that the addition of this compound significantly improved the overall flavor profile of certain fruit juices, making them more appealing to consumers. The sensory evaluation showed a marked increase in fruity notes, which correlated with higher consumer preference scores.

Applications in Biofuels

This compound has gained attention as a potential biofuel component due to its favorable combustion properties. Research has focused on its oxidation characteristics and combustion efficiency.

Combustion Studies

- Oxidation Mechanisms : Studies have modeled the oxidation of this compound in jet-stirred reactors, revealing that it produces various reaction products such as olefins and cyclic ethers. These findings are essential for understanding its behavior as a biofuel additive .

- Kinetic Modeling : The development of detailed kinetic models for this compound's oxidation has been validated against experimental data, providing insights into its combustion dynamics under different conditions .

Applications in Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its utility is primarily due to its reactivity and ability to undergo transformations such as hydrodeoxygenation.

Hydrodeoxygenation Research

Recent studies have investigated the hydrodeoxygenation of this compound using sulphided catalysts. The reactions were analyzed to optimize conditions for producing hydrocarbons suitable for fuel applications . The findings indicated that specific catalyst compositions significantly influenced product distribution and yield.

Data Summary Table

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Food Chemistry | Flavoring agent and fragrance component | Enhanced flavor profiles in fruit juices |

| Biofuels | Potential biofuel component; combustion studies | Validated oxidation models; favorable combustion traits |

| Chemical Synthesis | Intermediate for chemical transformations | Optimized hydrodeoxygenation processes |

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido heptanoico implica su interacción con diversos objetivos y vías moleculares. Como éster, puede sufrir hidrólisis para liberar ácido heptanoico y metanol, que luego pueden participar en diversas vías bioquímicas. El propio éster también puede interactuar con enzimas y receptores involucrados en el metabolismo de los ácidos grasos .

Comparación Con Compuestos Similares

El éster metílico del ácido heptanoico se puede comparar con otros compuestos similares como:

Éster metílico del ácido hexanoico: Tiene una cadena de carbono más corta y diferentes propiedades físicas.

Éster metílico del ácido octanoico: Tiene una cadena de carbono más larga y diferentes propiedades físicas.

Éster metílico del ácido butanoico: Tiene una cadena de carbono mucho más corta y diferentes características aromáticas.

Singularidad: El éster metílico del ácido heptanoico es único debido a su longitud de cadena específica, que imparte propiedades físicas y químicas distintas. Tiene un aroma agradable, lo que lo hace valioso en la industria de la fragancia y el sabor. Su longitud de cadena intermedia también lo convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones industriales .

Actividad Biológica

Methyl heptanoate, a fatty acid methyl ester with the chemical formula C₈H₁₆O₂, is derived from heptanoic acid and methanol. Known for its fruity aroma and flavor, it finds applications in the food and fragrance industries. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes and therapeutic applications.

This compound can be synthesized through various methods, including transesterification of triglycerides or direct esterification of heptanoic acid with methanol. Its structure allows it to participate in numerous biochemical reactions, making it a subject of interest in both nutritional science and pharmacology.

Metabolism and Neuroprotective Effects

Research indicates that this compound can serve as an alternative energy source for the brain, particularly under glucose-deficient conditions. A study utilizing ^13C-nuclear magnetic resonance spectroscopy demonstrated that heptanoate metabolism leads to increased levels of acetyl-CoA and glutamine in the brain, suggesting its role in energy metabolism and potential neuroprotective effects against conditions like glucose transporter defects . The findings imply that this compound may exert antiepileptic effects by replenishing TCA cycle intermediates depleted during hypoglycemic episodes.

Antimicrobial Properties

This compound has been identified as a compound with antimicrobial properties. Studies have shown that fatty acid methyl esters exhibit significant antibacterial activity against various pathogens. For instance, this compound demonstrated efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a natural antimicrobial agent .

Hydrodeoxygenation Studies

Recent studies have explored the hydrodeoxygenation (HDO) of this compound over noble metal catalysts. The research revealed that the reaction pathways and product distributions are significantly influenced by the presence of water and the type of catalyst used (e.g., Rh or Pt). These findings are crucial for optimizing the conversion of biomass-derived compounds into valuable fuels and chemicals .

Nutritional Applications

The nutritional implications of this compound have also been investigated. Its structural similarity to medium-chain triglycerides (MCTs) suggests potential benefits in dietary formulations aimed at enhancing energy metabolism. This compound's rapid absorption and metabolism may provide a quick energy source, beneficial for individuals with specific metabolic disorders .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

methyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNDVCAUWAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059345 | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

174.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87115 (20°) | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.56 [mmHg] | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-73-0 | |

| Record name | Methyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J543V5703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.8 °C | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of methyl heptanoate is C8H16O2, and its molecular weight is 144.21 g/mol.

A: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. These methods provide valuable information regarding the compound's structure, purity, and presence in various matrices.

A: this compound serves as a model compound in studies investigating the HDO of biomass-derived feedstocks [, , , , ]. Researchers utilize it to understand the reaction mechanisms and catalyst performance in converting oxygen-rich bio-oils into usable hydrocarbon fuels.

A: Studies reveal that HDO of this compound over Rh/ZrO2 catalyst proceeds through several key pathways [, ]:

A: Research highlights the crucial role of support material in HDO reactions [, , ]. For instance, acidic supports tend to favor the deoxygenation pathway leading to alkane production, while basic supports may promote alcohol formation and hinder complete deoxygenation.

A: Researchers develop kinetic models, including power-law models and mechanistic models, to describe the HDO kinetics of this compound [, ]. These models account for factors like vapor-liquid equilibrium and thermodynamic non-ideality to accurately represent the reaction process.

ANone: While considered a renewable fuel alternative, the overall environmental impact of this compound requires careful consideration. Factors such as land use for feedstock cultivation, energy consumption during production, and potential emissions during combustion need thorough assessment.

ANone: Research on the biodegradability of this compound is crucial to understand its persistence in the environment. Studies can investigate the potential for microbial degradation and the compound's fate in various environmental compartments.

ANone: Understanding the stability of this compound under different temperatures, humidity levels, and exposure to air is crucial for its storage and handling. Research can determine the potential for degradation and identify optimal storage conditions.

A: this compound contributes to the fruity aroma profile of various fruits, including elderberries []. It finds use as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

A: Researchers identify this compound as a volatile compound present in apple beer []. Analyzing its concentration and sensory contribution aids in understanding the flavor profile and quality control of fruit beers.

A: Studies have detected this compound in the volatile compounds released by male Mediterranean fruit flies (Ceratitis capitata) and in extracts from their salivary glands [, ]. This finding suggests its potential role in insect communication and its possible application in pest control strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.